An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzonitrile: Navigating a Landscape of Limited Data
An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzonitrile: Navigating a Landscape of Limited Data
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Preamble: A Note on Data Scarcity
As a Senior Application Scientist, my commitment is to the rigorous and evidence-based dissemination of scientific information. In the course of preparing this technical guide on 4-Ethoxy-2-fluorobenzonitrile, it has become evident that publicly accessible, experimentally validated data for this specific chemical entity is exceptionally limited. While a definitive entry exists in chemical databases, providing foundational structural information, a comprehensive body of literature detailing its physicochemical properties, reactivity, and applications remains to be established.
This guide, therefore, deviates from a conventional whitepaper format. Instead, it serves a dual purpose: firstly, to consolidate the sparse available data on 4-Ethoxy-2-fluorobenzonitrile, and secondly, to provide a reasoned, expert-driven extrapolation of its probable chemical behavior and potential applications by drawing parallels with closely related and well-characterized analogues. This approach is designed to offer valuable, albeit predictive, insights for researchers navigating the frontiers of chemical synthesis and drug discovery.
Core Identification and Structural Framework
4-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile. Its fundamental structure, confirmed by its presence in chemical databases, provides the basis for all subsequent chemical interpretation.
Table 1: Core Identification of 4-Ethoxy-2-fluorobenzonitrile
| Identifier | Value | Source |
| Molecular Formula | C₉H₈FNO | PubChem[1] |
| SMILES | CCOC1=CC(=C(C=C1)C#N)F | PubChem[1] |
| InChIKey | MJFCNALIRFIEAS-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 165.05899 Da | PubChem[1] |
graph "4-Ethoxy-2-fluorobenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Substituents F [label="F", pos="1.74,1!", fontcolor="#34A853"]; CN1 [label="C", pos="-1.74,1!"]; N [label="N", pos="-2.61,1.5!", fontcolor="#EA4335"]; O [label="O", pos="0,-2!", fontcolor="#EA4335"]; C7 [label="C", pos="-0.87,-2.5!"]; C8 [label="C", pos="-1.74,-2!"]; H1 [label="H", pos="-1.74,-0.7!"]; H2 [label="H", pos="1.74,-0.7!"]; H3 [label="H", pos="-1.4,1!"]; H_C7_1 [label="H", pos="-0.87,-3.2!"]; H_C7_2 [label="H", pos="-1.2,-2.2!"]; H_C8_1 [label="H", pos="-2.4,-2.2!"]; H_C8_2 [label="H", pos="-1.74,-1.3!"]; H_C8_3 [label="H", pos="-1.5,-2.7!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- F; C2 -- CN1; CN1 -- N [style=triple]; C4 -- O; O -- C7; C7 -- C8; C3 -- H1; C5 -- H2; C1 -- H3; C7 -- H_C7_1; C7 -- H_C7_2; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3;
}
Caption: 2D Structure of 4-Ethoxy-2-fluorobenzonitrile.
Predicted Physicochemical Properties: An Analog-Based Assessment
In the absence of experimentally determined data for 4-Ethoxy-2-fluorobenzonitrile, we can infer its likely physical state and solubility by examining related compounds.
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4-Fluorobenzonitrile: This simpler analog is a white crystalline solid with a low melting point of 32-34 °C and a boiling point of 188 °C.[2][3] It is insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.[2]
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4-Fluoro-2-methylbenzonitrile: The addition of a methyl group results in a white powder or crystalline solid with a melting point of 70-74 °C.[4]
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2-Fluorobenzonitrile: This isomer is a liquid at room temperature with a boiling point of 90 °C at 21 mmHg and a density of 1.116 g/mL at 25 °C.
Inference for 4-Ethoxy-2-fluorobenzonitrile: Given the presence of the ethoxy group, which is larger than a methyl group, and the overall molecular weight, it is reasonable to predict that 4-Ethoxy-2-fluorobenzonitrile is likely to be a solid at room temperature with a relatively low melting point. Its polarity will be influenced by the fluorine, nitrile, and ethoxy groups, suggesting probable solubility in a range of common organic solvents and poor solubility in water.
Anticipated Reactivity and Synthetic Utility
The chemical behavior of 4-Ethoxy-2-fluorobenzonitrile will be dictated by the interplay of its three key functional groups: the nitrile, the fluorine atom, and the ethoxy group on the aromatic ring.
The Nitrile Group: A Versatile Chemical Handle
The cyano group is a cornerstone of organic synthesis, amenable to a wide array of transformations. For instance, the nitrile group of related benzonitriles can be hydrolyzed under acidic or alkaline conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation is a common strategy in the synthesis of more complex molecules.
The Fluorine Atom: A Site for Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the nitrile group. This is a critical feature for drug development professionals, as it allows for the facile introduction of various nucleophiles, a common strategy in the construction of pharmaceutical intermediates.
A pertinent example can be drawn from the reactivity of 4-bromo-2-fluorobenzonitrile, which is utilized in the synthesis of kinase inhibitors and central nervous system (CNS) drugs.[5] The fluorine atom in this molecule is readily displaced by nucleophiles. For instance, reaction with 2-aminoethanol in the presence of a base like potassium tert-butoxide leads to the displacement of the fluorine to form a 2-(2-aminoethoxy)-4-bromobenzonitrile derivative.[6]
Caption: Generalized SNAr reaction pathway based on an analogous compound.
It is highly probable that 4-Ethoxy-2-fluorobenzonitrile would undergo similar SNAr reactions, with the fluorine atom being the leaving group. The ethoxy group at the 4-position, being an electron-donating group, might slightly modulate the reactivity of the aromatic ring compared to a bromo-substituted analogue, but the overarching reaction pathway should remain viable.
Potential Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[7] Fluorinated building blocks, such as substituted fluorobenzonitriles, are therefore highly valuable.
Given the structural motifs present in 4-Ethoxy-2-fluorobenzonitrile, it can be postulated as a valuable intermediate for the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse functionalities via SNAr at the 2-position, coupled with the potential for transformations of the nitrile and ethoxy groups, makes this a promising scaffold.
-
CNS-active Agents: The lipophilicity imparted by the ethoxy group and the metabolic stability associated with the fluorine atom are desirable properties for molecules targeting the central nervous system.
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Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on fluorinated aromatic intermediates.[7]
Safety and Handling: A Precautionary Approach Based on Analogs
No specific Material Safety Data Sheet (MSDS) is available for 4-Ethoxy-2-fluorobenzonitrile. However, the safety profiles of structurally similar compounds provide a strong basis for recommended handling procedures.
-
4-Fluorobenzonitrile: Is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] It is also a flammable solid.[3]
-
4-Bromo-2-fluorobenzonitrile: Is also considered harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8]
Recommended Precautions: Based on these analogs, 4-Ethoxy-2-fluorobenzonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Accidental ingestion, skin contact, and inhalation should be strictly avoided.
Future Outlook and a Call for Research
The scarcity of data on 4-Ethoxy-2-fluorobenzonitrile presents both a challenge and an opportunity. For synthetic and medicinal chemists, this compound represents uncharted territory with the potential to unlock novel molecular architectures. The logical next steps for the scientific community would be:
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Synthesis and Characterization: The development and publication of a robust synthetic protocol for 4-Ethoxy-2-fluorobenzonitrile, followed by its full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).
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Exploration of Reactivity: A systematic investigation of its reactivity, particularly in SNAr reactions with a diverse range of nucleophiles.
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Elucidation of Biological Activity: Screening of its derivatives for potential biological activity to validate its utility as a scaffold in drug discovery.
This guide has aimed to provide a comprehensive overview of 4-Ethoxy-2-fluorobenzonitrile based on the currently available information and reasoned scientific analogy. It is our hope that this document will serve as a catalyst for further research into this promising, yet under-explored, chemical entity.
References
A consolidated list of references will be provided upon the publication of experimentally validated data for 4-Ethoxy-2-fluorobenzonitrile. The citations within this document refer to literature for analogous compounds that have informed the predictive analysis presented.
Sources
- 1. PubChemLite - 4-ethoxy-2-fluorobenzonitrile (C9H8FNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. innospk.com [innospk.com]
- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
